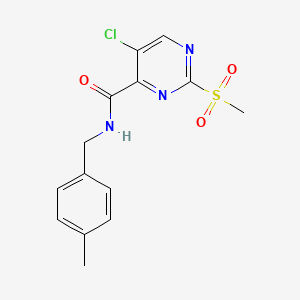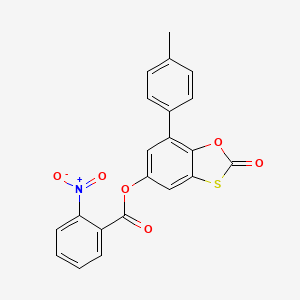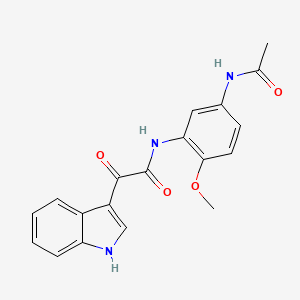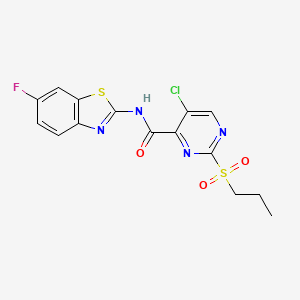
5-chloro-N-(4-methylbenzyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(4-methylbenzyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the pyrimidine class. Compounds in this class are often used in pharmaceuticals, agrochemicals, and various industrial applications due to their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-methylbenzyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from simple precursors like urea and β-diketones.
Chlorination: Introduction of the chlorine atom at the 5-position using reagents like thionyl chloride or phosphorus oxychloride.
Sulfonylation: Addition of the methylsulfonyl group using reagents such as methylsulfonyl chloride.
Amidation: Formation of the carboxamide group through reaction with an appropriate amine, such as 4-methylbenzylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.
Reduction: Reduction reactions could target the carboxamide group or the pyrimidine ring.
Substitution: The chlorine atom at the 5-position is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups at the 5-position.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-chloro-N-(4-methylbenzyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds of this class may exhibit antimicrobial, antiviral, or anticancer activities, making them valuable in drug discovery and development.
Medicine
In medicine, derivatives of pyrimidine compounds are often explored for their therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry
Industrially, such compounds might be used in the development of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action for 5-chloro-N-(4-methylbenzyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide
- N-(4-methylbenzyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
- 5-chloro-N-(4-methylbenzyl)pyrimidine-4-carboxamide
Uniqueness
The unique combination of the 5-chloro, 4-methylbenzyl, and 2-methylsulfonyl groups in 5-chloro-N-(4-methylbenzyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide may confer distinct chemical and biological properties, such as enhanced stability, solubility, or specific biological activity.
Propiedades
Fórmula molecular |
C14H14ClN3O3S |
|---|---|
Peso molecular |
339.8 g/mol |
Nombre IUPAC |
5-chloro-N-[(4-methylphenyl)methyl]-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H14ClN3O3S/c1-9-3-5-10(6-4-9)7-16-13(19)12-11(15)8-17-14(18-12)22(2,20)21/h3-6,8H,7H2,1-2H3,(H,16,19) |
Clave InChI |
PSINHXMEBSVMPD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11417696.png)

![5-(4-chlorophenyl)-1,3-dimethyl-6-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11417716.png)
![1-(4-chlorophenyl)-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11417730.png)


![N-{3-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B11417744.png)
![{3-[5-Chloro-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-6-oxo-6H-pyridazin-1-yl]-adamantan-1-yl}-acetic acid](/img/structure/B11417751.png)
![N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B11417755.png)


![Dimethyl {5-[(4-fluorobenzyl)amino]-2-(4-methoxyphenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11417765.png)
![3-(4-chlorophenyl)-7-(3-ethoxy-4-propoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11417771.png)

